Dibenzyl malonate

Descripción general

Descripción

Dibenzyl malonate is a compound that serves as a versatile building block in organic synthesis. It is related to the class of dibenzyls, which are synthesized through various methods, including the homocoupling of benzyl alcohols. Dibenzyl malonate can be derived from malonate esters, which are used in a range of synthetic applications, such as the construction of dihydrobenzofurans and dibenz[b,f]oxepins .

Synthesis Analysis

The synthesis of dibenzyl malonate and related compounds can be achieved through several innovative methods. One approach involves the nickel-catalyzed homocoupling of benzyl alcohols, which is facilitated by dimethyl oxalate and can accommodate both primary and secondary alcohols . Another method includes the manganese(III)-based oxidative 1,2-radical rearrangement to produce dibenz[b,f]oxepins from monoalkyl malonates . Additionally, a [4 + 1] cycloaddition strategy has been developed for the synthesis of dihydrobenzofurans using malonate esters and 2-(2-nitrovinyl)-phenols, followed by iodine-catalyzed oxidative annulation .

Molecular Structure Analysis

The molecular structure of dibenzyl, a related compound to dibenzyl malonate, has been extensively studied using X-ray analysis. The molecule features three single-carbon bonds joining the benzene rings, with bond lengths slightly shorter than the standard single-carbon bond length, indicating unique structural characteristics. The benzene rings themselves exhibit non-standard aromatic bond lengths, and the molecule is not perfectly symmetrical due to the inclination of the central CH2-CH2 bond relative to the benzene ring planes .

Chemical Reactions Analysis

Dibenzyl malonate and its derivatives participate in various chemical reactions. For instance, the formation of electron-donor-acceptor (EDA) complexes has been studied, revealing that the stability of these complexes is influenced by π-electron interactions between adjacent benzene rings . Reactions such as the alkaline hydrolysis of related malonate compounds have been observed to proceed with decarboxylation, and the influence of adjacent functional groups on the reaction efficiency and antioxidation properties has been analyzed .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzyl malonate derivatives are influenced by the presence of functional groups. Studies have shown that the formation of EDA complexes and their stability can be affected by the adjacent substituents on the benzene rings. Parameters such as the wavelength of the absorption maximum, association constant, enthalpy, and entropy of these complexes have been determined, providing insights into the electronic interactions within the molecule . Additionally, the molecular structure analysis has shed light on the bond lengths and angles that are crucial to the physical properties of these compounds .

Aplicaciones Científicas De Investigación

Preparation of Tetraethyl 3,3-bis(benzyloxycarbonyl)propylene Bisphosphonate

- Scientific Field: Organic Chemistry

- Application Summary: Dibenzyl malonate is used in the synthesis of tetraethyl 3,3-bis(benzyloxycarbonyl)propylene bisphosphonate .

- Methods of Application: The specific experimental procedures and technical details for this application are not provided in the source .

- Results or Outcomes: The source does not provide specific results or outcomes, including quantitative data or statistical analyses .

Preparation of Benzyl Umbelliferone-3-carboxylate

- Scientific Field: Organic Chemistry

- Application Summary: Dibenzyl malonate is used in the preparation of benzyl umbelliferone-3-carboxylate via Knoevenagel condensation with 2,4-dihydroxybezaldehyde .

- Methods of Application: The specific experimental procedures and technical details for this application are not provided in the source .

- Results or Outcomes: The source does not provide specific results or outcomes, including quantitative data or statistical analyses .

Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides

- Scientific Field: Organic Chemistry

- Application Summary: Dibenzyl malonate is used in the enantioselective Michael-type addition of dialkyl malonates to β-arylethenesulfonyl fluorides .

- Methods of Application: The reaction is efficiently catalyzed with 5 mol % of tertiary amino-thiourea at 9 kbar . Chiral alkanesulfonyl fluorides are formed in yields of up to 96% and enantioselectivities of up to 92% .

- Results or Outcomes: Functionalization of the adducts via sulfur fluoride exchange (SuFEx) reaction and desulfonylative cyclization is demonstrated .

Alternative to Diethyl Malonate

- Scientific Field: Organic Chemistry

- Application Summary: Dibenzyl malonate is a useful alternative to Diethyl malonate .

- Methods of Application: The specific experimental procedures and technical details for this application are not provided in the sources .

- Results or Outcomes: The sources do not provide specific results or outcomes, including quantitative data or statistical analyses .

Mechanochemical Assisted Chemoselective and Stereoselective Hydrogen-Bonding Catalyzed Addition of Dithiomalonates to Enones

- Scientific Field: Organic Chemistry

- Application Summary: Dibenzyl malonate is used in the enantioselective addition of dithiomalonates to enones .

- Results or Outcomes: The source does not provide specific results or outcomes, including quantitative data or statistical analyses .

Enantioselective Michael Addition of Malonic Esters to Benzalacetophenone

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

dibenzyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-16(20-12-14-7-3-1-4-8-14)11-17(19)21-13-15-9-5-2-6-10-15/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFCSKVXWRJEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

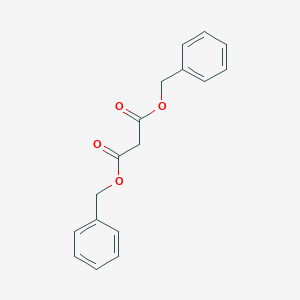

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164478 | |

| Record name | Dibenzyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyl malonate | |

CAS RN |

15014-25-2 | |

| Record name | Dibenzyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15014-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015014252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15014-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

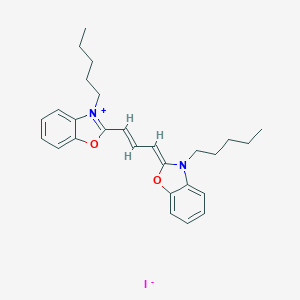

![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)